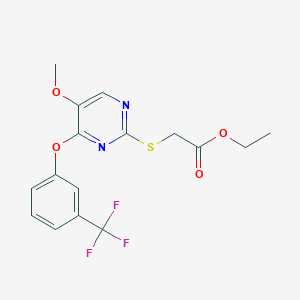
Ethyl 2-((5-methoxy-4-(3-(trifluoromethyl)phenoxy)-2-pyrimidinyl)sulfanyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((5-methoxy-4-(3-(trifluoromethyl)phenoxy)-2-pyrimidinyl)sulfanyl)acetate is a complex organic compound that features a trifluoromethyl group, a methoxy group, and a pyrimidinyl sulfanyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-methoxy-4-(3-(trifluoromethyl)phenoxy)-2-pyrimidinyl)sulfanyl)acetate typically involves multiple steps. One common approach is to start with the preparation of the pyrimidinyl sulfanyl intermediate, which is then reacted with the appropriate phenoxy and methoxy substituents. The final step involves esterification to introduce the ethyl acetate group. Reaction conditions often include the use of strong bases or acids, solvents like dichloromethane or ethanol, and temperature control to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-((5-methoxy-4-(3-(trifluoromethyl)phenoxy)-2-pyrimidinyl)sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the methoxy or phenoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Ethyl 2-((5-methoxy-4-(3-(trifluoromethyl)phenoxy)-2-pyrimidinyl)sulfanyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as high thermal stability or resistance to degradation.
Mecanismo De Acción
The mechanism by which Ethyl 2-((5-methoxy-4-(3-(trifluoromethyl)phenoxy)-2-pyrimidinyl)sulfanyl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The trifluoromethyl group can enhance binding affinity and selectivity, while the methoxy and phenoxy groups can modulate the compound’s overall pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-((5-methoxy-4-(3-(trifluoromethyl)phenoxy)-2-pyrimidinyl)sulfanyl)propanoate: Similar structure but with a propanoate group instead of acetate.
Methyl 2-((5-methoxy-4-(3-(trifluoromethyl)phenoxy)-2-pyrimidinyl)sulfanyl)acetate: Similar structure but with a methyl ester instead of ethyl.
Ethyl 2-((5-methoxy-4-(3-(trifluoromethyl)phenoxy)-2-pyrimidinyl)sulfanyl)butanoate: Similar structure but with a butanoate group instead of acetate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methoxy and phenoxy groups provide opportunities for further functionalization and derivatization.
Propiedades
IUPAC Name |
ethyl 2-[5-methoxy-4-[3-(trifluoromethyl)phenoxy]pyrimidin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4S/c1-3-24-13(22)9-26-15-20-8-12(23-2)14(21-15)25-11-6-4-5-10(7-11)16(17,18)19/h4-8H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAHVTWXDQCSQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(C(=N1)OC2=CC=CC(=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
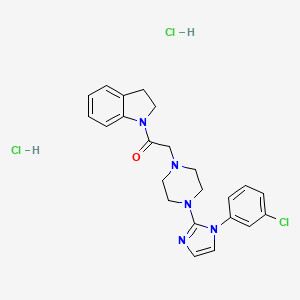
![3-(3,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2811973.png)
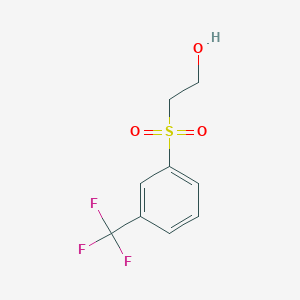
![5-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2811978.png)
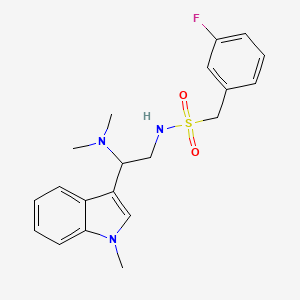
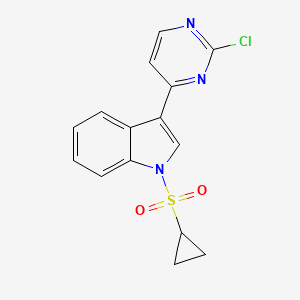
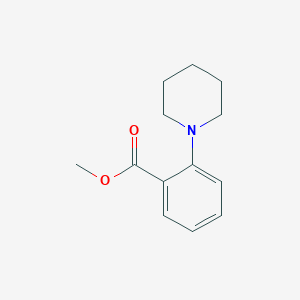
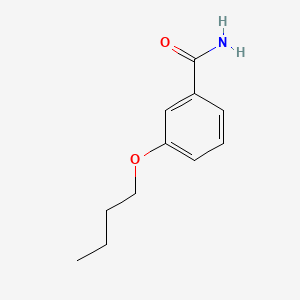
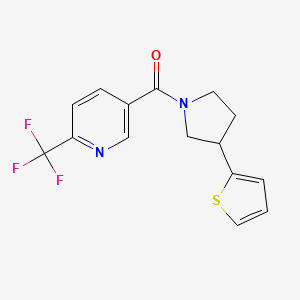
![N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2811985.png)
![13-chloro-N-[(3-methoxyphenyl)methyl]-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide](/img/structure/B2811986.png)
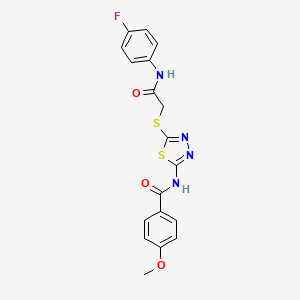
![6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl furan-2-carboxylate](/img/structure/B2811991.png)

